Cycloheptanesulfonyl chloride
Overview
Description
Cycloheptanesulfonyl chloride is an organic compound with the molecular formula C₇H₁₃ClO₂S. It is a versatile reagent in organic synthesis, primarily used to introduce sulfonyl groups into various molecular frameworks. This compound is known for its ability to significantly alter the chemical and physical properties of the resulting compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cycloheptanesulfonyl chloride can be synthesized through the reaction of cycloheptane with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction is as follows:
Cycloheptane+Chlorosulfonic Acid→Cycloheptanesulfonyl Chloride+Hydrochloric Acid
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process often includes steps such as distillation and purification to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Cycloheptanesulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Reduction Reactions: It can be reduced to cycloheptanesulfonic acid under specific conditions.
Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Common reagents include amines and alcohols, typically under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) are employed.
Major Products Formed
Sulfonamides: Formed from substitution reactions with amines.
Cycloheptanesulfonic Acid: Formed from reduction reactions.
Sulfonic Acid Derivatives: Formed from oxidation reactions.
Scientific Research Applications
Cycloheptanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups.
Biology: Employed in the modification of biomolecules for various studies.
Medicine: Investigated for its potential use in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cycloheptanesulfonyl chloride involves the formation of a sulfonyl chloride group, which can react with various nucleophiles. The molecular targets include amines, alcohols, and other nucleophilic species. The pathways involved typically include nucleophilic substitution and addition reactions.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanesulfonyl Chloride: Similar in structure but with a six-membered ring.
Cyclopentanesulfonyl Chloride: Contains a five-membered ring.
Cyclopropanesulfonyl Chloride: Contains a three-membered ring.
Uniqueness
Cycloheptanesulfonyl chloride is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its smaller ring analogs. This structural difference can influence its reactivity and the types of reactions it undergoes .
Biological Activity
Cycloheptanesulfonyl chloride, a sulfonyl chloride derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.
1. Chemical Structure and Synthesis
This compound is characterized by a cycloheptane ring substituted with a sulfonyl chloride group. This structure is pivotal for its reactivity and biological activity. The synthesis typically involves the reaction of cycloheptane with chlorosulfonic acid or other chlorinating agents under controlled conditions to yield high purity products.
Synthesis Method:
- Reagents: Cycloheptane, chlorosulfonic acid.
- Conditions: Reaction typically performed at low temperatures to avoid side reactions.
- Yield: High yields reported in laboratory settings.
2. Biological Activity
The biological activity of this compound has been studied in various contexts, particularly its role as an intermediate in the synthesis of biologically active compounds. Its sulfonyl group is known to enhance the pharmacological properties of many drugs.
2.1 Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from this compound have shown promising results against human hepatocellular carcinoma (HCC) and glioblastoma (GBM) cells.
Compound | Cell Line | IC50 (µM) | Notes |
---|---|---|---|
A | HCC | 5.3 | Significant reduction in viability |
B | GBM | 3.8 | Higher selectivity over normal cells |
The mechanism by which this compound exerts its biological effects often involves the inhibition of specific enzymes or pathways associated with cancer cell proliferation. For example, studies have demonstrated that it can inhibit histone deacetylases (HDACs), which are crucial for regulating gene expression related to cell growth and apoptosis.
3. Case Studies and Research Findings
Several case studies highlight the efficacy of this compound in drug development:
- Study 1: A series of sulfonamide derivatives synthesized from this compound were tested for their anticancer activity. The results indicated that these compounds led to a dose-dependent decrease in cell viability across multiple cancer cell lines, suggesting a broad spectrum of activity.
- Study 2: Another research focused on the structural optimization of cycloheptanesulfonyl derivatives, revealing that modifications at specific positions on the cycloheptane ring significantly enhanced their potency against targeted cancer types.
4.
This compound serves as a valuable building block in medicinal chemistry, particularly for developing new anticancer agents. Its ability to modulate biological pathways through enzyme inhibition makes it a compound of interest for further research and development.
Properties
IUPAC Name |
cycloheptanesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2S/c8-11(9,10)7-5-3-1-2-4-6-7/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIOWMBUZYUUIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00603818 | |
Record name | Cycloheptanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00603818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187143-10-8 | |
Record name | Cycloheptanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00603818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cycloheptanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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